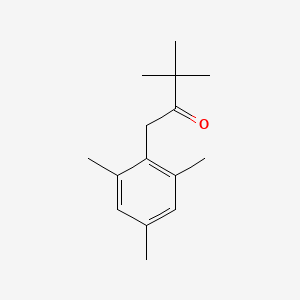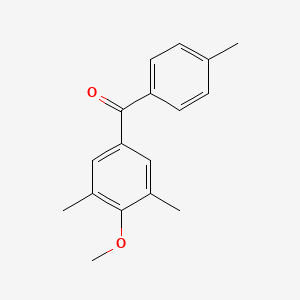![molecular formula C11H18 B14586957 Bicyclo[4.3.2]undec-10-ene CAS No. 61244-57-3](/img/structure/B14586957.png)
Bicyclo[4.3.2]undec-10-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.3.2]undec-10-ene is an organic compound with the molecular formula C11H18. It is a bicyclic compound, meaning it contains two fused rings. This compound is part of the bicycloalkane family, which includes other compounds like bicyclooctane and bicyclononane. This compound is characterized by its unique structure, which consists of a bicyclic framework with a double bond at the 10th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.2]undec-10-ene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently. Another method involves the cyclization of a suitable precursor, such as a linear or cyclic hydrocarbon, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids are commonly used to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Bicyclo[4.3.2]undec-10-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated bicyclic compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), are commonly employed.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) and a catalyst can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Ketones and alcohols are the major products formed from oxidation reactions.
Reduction: The major product of reduction is the saturated bicyclic compound.
Substitution: Halogenated derivatives are the major products of substitution reactions.
科学的研究の応用
Bicyclo[4.3.2]undec-10-ene has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of bicyclic systems in biological environments.
Medicine: this compound derivatives have potential applications in drug discovery and development. They are investigated for their biological activity and potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and adhesives.
作用機序
The mechanism of action of bicyclo[4.3.2]undec-10-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The double bond in the compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to changes in their structure and function.
類似化合物との比較
Bicyclo[4.3.2]undec-10-ene can be compared with other similar bicyclic compounds, such as:
Bicyclooctane: A smaller bicyclic compound with eight carbon atoms. It lacks the double bond present in this compound.
Bicyclononane: A bicyclic compound with nine carbon atoms. It also lacks the double bond and has a different ring structure.
Bicyclo[3.3.1]nonane: A bicyclic compound with a similar ring structure but different carbon arrangement.
The uniqueness of this compound lies in its specific ring structure and the presence of a double bond, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
特性
CAS番号 |
61244-57-3 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
bicyclo[4.3.2]undec-10-ene |
InChI |
InChI=1S/C11H18/c1-2-5-11-7-3-6-10(4-1)8-9-11/h8-11H,1-7H2 |
InChIキー |
YBXOXQRWKTXICM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CCCC(C1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



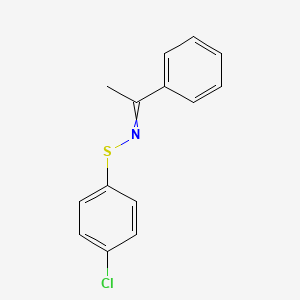
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

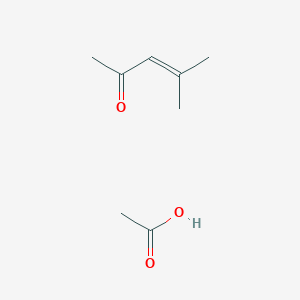
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
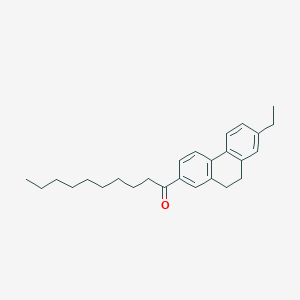

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
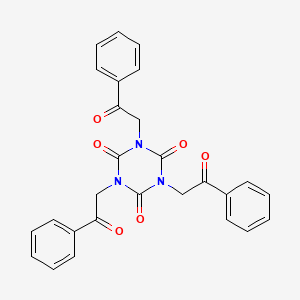

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
